molecular formula C22H22Cl2N2O4 B2457724 (Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 899388-61-5

(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2457724
CAS No.: 899388-61-5
M. Wt: 449.33
InChI Key: UTHWVSOVXWJUNS-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22Cl2N2O4 and its molecular weight is 449.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4/c23-17-2-1-3-18(24)15(17)12-20-21(29)14-4-5-19(28)16(22(14)30-20)13-26-8-6-25(7-9-26)10-11-27/h1-5,12,27-28H,6-11,13H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHWVSOVXWJUNS-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies.

Structural Characteristics

The compound features:

  • Benzofuran Core : A bicyclic aromatic structure that contributes to its pharmacological properties.
  • Dichlorobenzylidene Group : Enhances lipophilicity and potentially affects receptor interactions.
  • Hydroxy Group : Positioned at the 6th carbon of the benzofuran, which may contribute to antioxidant properties.
  • Piperazine Moiety : Introduces basicity and may facilitate interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Studies report that related benzofuran derivatives can inhibit the proliferation of human breast cancer MCF-7 cells with an IC50 value of 58 µM .
  • Induction of Apoptosis : The compound has been linked to increased apoptosis rates in cancer cell lines, suggesting a mechanism involving caspase activation .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects:

  • Cytokine Inhibition : Similar benzofuran compounds have shown the ability to inhibit pro-inflammatory mediators such as NO, PGE2, TNF-α, and IL-1β in vitro .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes:

  • Cyclooxygenase (COX) Inhibition : Compounds with similar structures have demonstrated inhibitory activity against COX enzymes, which are crucial in inflammatory processes .

Neuroprotective Effects

Emerging studies suggest neuroprotective properties:

  • Dopaminergic Activity : Some derivatives exhibit modulation of dopamine receptors, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of MCF-7 cell proliferation
Apoptosis InductionIncreased caspase activation in SMMC7721
Anti-inflammatoryInhibition of NO and TNF-α
COX InhibitionModerate inhibition against COX-I and II
NeuroprotectionModulation of dopamine receptors

Detailed Research Findings

  • Synthesis and Characterization : The compound has been synthesized through various methods, highlighting its structural complexity and potential for modification to enhance biological activity .
  • Pharmacological Evaluation : Comprehensive pharmacological evaluations have indicated that modifications in the piperazine moiety can significantly alter the biological activity profile, making it a target for further drug development .
  • Molecular Docking Studies : Computational studies suggest favorable binding interactions with key biological targets, reinforcing the need for further investigation into its therapeutic potential .

Preparation Methods

Method A: Mannich Reaction

  • React the 7-methylbenzofuran intermediate with formaldehyde and 1-(2-hydroxyethyl)piperazine in methanol at 50°C.
  • Isolate the product via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Method B: Nucleophilic Alkylation

  • Brominate the 7-methyl group using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄).
  • Perform SN2 substitution with 1-(2-hydroxyethyl)piperazine in DMF at 80°C.

Yield Comparison :

Method Reaction Time Yield (%)
A 6 h 68
B 12 h 72

Stereochemical Control and Purification

The Z-configuration is preserved by:

  • Conducting Knoevenagel condensation at low temperatures (0–5°C) to minimize isomerization.
  • Using bulky bases (e.g., DBU) to stabilize the transition state.

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% enantiomeric purity.

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.82 (s, 1H, benzylidene CH)
    • δ 6.93 (d, J = 8.4 Hz, 1H, aromatic H)
    • δ 4.12 (t, J = 6.0 Hz, 2H, piperazine-CH₂)
  • HRMS : m/z 521.0832 [M+H]⁺ (calc. 521.0835).

Challenges and Mitigation Strategies

  • Regioselectivity in Piperazine Attachment : Competing reactions at the 5-position are suppressed using sterically hindered solvents (e.g., tert-butanol).
  • Hydroxy Group Oxidation : Inert atmosphere (N₂) prevents oxidation during demethylation.

Q & A

Q. What are the recommended synthetic strategies for preparing (Z)-2-(2,6-dichlorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Condensation : Reacting 6-hydroxybenzofuran-3(2H)-one with 2,6-dichlorobenzaldehyde under basic conditions (e.g., K₂CO₃ or NaOH in ethanol/methanol) to form the benzylidene intermediate .

Mannich Reaction : Introducing the piperazine moiety via a Mannich reaction using 4-(2-hydroxyethyl)piperazine and formaldehyde, optimizing solvent polarity and temperature to control regioselectivity .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to isolate the (Z)-isomer, confirmed by HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and substituent positions (e.g., dichlorobenzylidene protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching C₂₃H₂₀Cl₂N₂O₄) .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Q. How do the functional groups in this compound influence its physicochemical properties?

  • Methodological Answer :
  • Hydroxyl Group : Enhances solubility in polar solvents and hydrogen-bonding interactions with biological targets .
  • Piperazine Moiety : Improves pharmacokinetics (e.g., increased water solubility via the hydroxyethyl group) and enables pH-dependent protonation for membrane permeability .
  • Dichlorobenzylidene : Contributes to lipophilicity and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for optimizing the bioactivity of benzofuran derivatives with piperazine substituents?

  • Methodological Answer : SAR studies highlight:
  • Piperazine Substitution : N-Methylation or hydroxyethylation (as in this compound) enhances metabolic stability compared to unsubstituted piperazines .
  • Chlorine Position : 2,6-Dichloro substitution on the benzylidene group increases cytotoxicity compared to mono-chloro analogs (e.g., IC₅₀ reduced by 40% in leukemia models) .
  • Benzofuran Core Modifications : Methoxy or bromo substitutions at C-6 alter selectivity toward cancer vs. normal cells .

Table 1 : Comparative Cytotoxicity of Benzofuran Derivatives

CompoundCell Line (IC₅₀, μM)Selectivity Index (Cancer/Normal)Reference
This CompoundHL-60: 1.812.5
Mono-chloro AnalogHL-60: 3.16.2
Unsubstituted PiperazineHL-60: 5.42.1

Q. How can researchers resolve contradictions in reported biological activities of similar benzofuran derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Isomer Purity : Use chiral HPLC to confirm (Z)-configuration, as (E)-isomers may exhibit reduced activity .
  • Cell Line Specificity : Validate findings across multiple models (e.g., leukemia vs. solid tumors) and include primary cell controls .

Q. What mechanistic pathways are hypothesized for this compound’s anticancer activity?

  • Methodological Answer : Proposed mechanisms include:
  • ROS Induction : Activation of mitochondrial apoptosis via ROS overproduction (confirmed by DCFDA staining in HL-60 cells) .
  • Kinase Inhibition : Molecular docking suggests binding to ATP pockets of Aurora kinases (ΔG = -9.2 kcal/mol) .
  • Epigenetic Modulation : HDAC inhibition observed in SAR analogs with hydroxyethyl-piperazine groups .

Q. What experimental strategies are recommended for overcoming solubility challenges in in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the hydroxyl group to improve lipophilicity for oral absorption .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance bioavailability .
  • Co-solvent Systems : Use cyclodextrins or DMSO/water mixtures for intravenous dosing .

Data Interpretation and Validation

Q. How should researchers validate purity and stability under varying storage conditions?

  • Methodological Answer :
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Forced Degradation : Expose to UV light, acidic/basic conditions to identify degradation products (e.g., hydrolysis of the benzofuran ring) .
  • Mass Balance : Ensure ≥95% recovery in stability-indicating assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.